- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculationsRussian Journal of Organic Chemistry, 2014, 50(3), 412-421,
Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)

93439-79-3 structure
Nombre del producto:3-Amino-4-(4-methoxyphenyl)pyrazole
Número CAS:93439-79-3
MF:C10H11N3O
Megavatios:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
3-Amino-4-(4-methoxyphenyl)pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
- MFCD00141526
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
- DB-079570
- STK667008
- Oprea1_078392
- FS-2074
- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
- ALBB-015325
- AKOS023883191
- BDBM59836
- 3-Amino-4-(4-methoxyphenyl)pyrazole
- 11G-044
- HMS3315J20
- EN300-742283
- SMR000125223
- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
- AKOS000345117
- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
- MLS000539565
- cid_2766938
- DTXSID80377606
- HMS2160I23
- SCHEMBL2851246
- CHEMBL1470629
- 93439-79-3
- SY336250
-
- MDL: MFCD06825218
- Renchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
- Clave inchi: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
- Sonrisas: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1
Atributos calculados
- Calidad precisa: 189.090211983g/mol
- Masa isotópica única: 189.090211983g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 180
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.9Ų
- Xlogp3: 1.5
3-Amino-4-(4-methoxyphenyl)pyrazole Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
3-Amino-4-(4-methoxyphenyl)pyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$550 | 2024-07-19 | |
eNovation Chemicals LLC | D767791-1g |
1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |
93439-79-3 | 95% | 1g |
$165 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | - | 1g |
¥4438.0 | 2024-07-19 | |
Fluorochem | 033517-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 1g |
£110.00 | 2022-02-28 | |
TRC | A294490-500mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 500mg |
$ 515.00 | 2022-06-08 | ||
abcr | AB257441-10 g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |
93439-79-3 | 95% | 10g |
€1131.70 | 2023-04-27 | |
TRC | A294490-250mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 250mg |
$ 310.00 | 2022-06-08 | ||
abcr | AB257441-10g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |
93439-79-3 | 95% | 10g |
€1013.10 | 2025-02-27 | |
eNovation Chemicals LLC | D767791-5g |
1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |
93439-79-3 | 95% | 5g |
$350 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718355-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-3-amine |
93439-79-3 | 98% | 5g |
¥3159.00 | 2024-04-24 |
3-Amino-4-(4-methoxyphenyl)pyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Referencia
- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
Referencia
- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanonesRussian Journal of Organic Chemistry, 2012, 48(8), 1111-1120,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referencia
- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121ChemMedChem, 2013, 8(9), 1451-1456,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux
Referencia
- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesisJournal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C
Referencia
- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiationTetrahedron Letters, 2014, 55(37), 5159-5163,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Referencia
- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamidesJournal of Combinatorial Chemistry, 2007, 9(3), 507-512,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
Referencia
- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituentsMedicinal Chemistry Research, 2000, 10(2), 92-113,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux
Referencia
- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,
3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials
3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products
3-Amino-4-(4-methoxyphenyl)pyrazole Literatura relevante
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93439-79-3)3-Amino-4-(4-methoxyphenyl)pyrazole

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):221.0/917.0